molecular formula C12H13Cl2N3O3 B607382 Etiguanfacine CAS No. 1346686-31-4

Etiguanfacine

Numéro de catalogue B607382
Numéro CAS: 1346686-31-4
Poids moléculaire: 318.154
Clé InChI: NWKJFUNUXVXYGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Etiguanfacine, also known as SSP-1871, is a α2-adrenoreceptor agonist.

Applications De Recherche Scientifique

Pharmacodynamics and Pharmacokinetics

Etiguanfacine, primarily recognized as guanfacine in literature, is a centrally acting alpha-adrenoceptor agonist. Its pharmacodynamic properties include a mechanism of antihypertensive action akin to that of clonidine. It effectively reduces blood pressure in patients with essential hypertension. Guanfacine's pharmacokinetics highlight a relatively long elimination half-life, allowing for once-daily dosing. Notably, its incidence of common side effects such as dry mouth and sedation is lower compared to other centrally acting antihypertensives, and it exhibits fewer occurrences of troubling side effects like orthostatic hypotension or sexual dysfunction. The potential withdrawal syndrome upon abrupt discontinuation is generally mild, positioning guanfacine as a well-tolerated alternative among centrally acting antihypertensive drugs (Sorkin & Heel, 1986).

Clinical Utility in ADHD and Related Disorders

Etiguanfacine (guanfacine) has been explored for its potential role in treating attention-deficit/hyperactivity disorder (ADHD) due to its α2-adrenoceptor agonist properties. Clinical studies support the efficacy and safety of α2-adrenoceptor agonists, including guanfacine, as monotherapy and adjunctive therapy with psychostimulants for symptomatic treatment of ADHD. Ongoing research aims to elucidate possible cognitive benefits associated with this drug class, potentially broadening the therapeutic applications of α2-adrenoceptor agonists in ADHD and related disorders (Sallee, Connor, & Newcorn, 2013).

Anxiolytic and Other Psychiatric Applications

Etiguanfacine's efficacy as an anxiolytic medication, along with its potential in treating various psychopathologies in children and adolescents, has been subject to review. However, substantial evidence supporting the efficacy of most drugs, including guanfacine for the treatment of psychiatric disorders in these age groups, is limited. The necessity for controlled studies of safety and efficacy is particularly emphasized for guanfacine in the context of ADHD treatment. The present knowledge underscores the minimal controlled data available to guide the management of common problems such as ADHD, highlighting the need for further research in this area (Riddle et al., 1999).

Propriétés

Numéro CAS

1346686-31-4

Nom du produit

Etiguanfacine

Formule moléculaire

C12H13Cl2N3O3

Poids moléculaire

318.154

Nom IUPAC

ethyl N-{[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl}carbamate

InChI

InChI=1S/C12H13Cl2N3O3/c1-2-20-12(19)17-11(15)16-10(18)6-7-8(13)4-3-5-9(7)14/h3-5H,2,6H2,1H3,(H3,15,16,17,18,19)

Clé InChI

NWKJFUNUXVXYGE-UHFFFAOYSA-N

SMILES

O=C(OCC)NC(NC(CC1=C(Cl)C=CC=C1Cl)=O)=N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

SSP-1871;  SSP1871;  SSP 1871 Etiguanfacine

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etiguanfacine
Reactant of Route 2
Reactant of Route 2
Etiguanfacine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Etiguanfacine
Reactant of Route 4
Reactant of Route 4
Etiguanfacine
Reactant of Route 5
Reactant of Route 5
Etiguanfacine
Reactant of Route 6
Reactant of Route 6
Etiguanfacine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.